molecular formula C30H19ClN2O B6508103 6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one CAS No. 391230-26-5

6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one

Cat. No.: B6508103
CAS No.: 391230-26-5
M. Wt: 458.9 g/mol
InChI Key: BMKFFSZZBVTXHH-UHFFFAOYSA-N
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Description

6-Chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one is a fused heterocyclic compound featuring a 2,3'-biquinoline core with a partially saturated dihydroquinoline ring. Key structural attributes include:

  • Chlorine substituent at position 6, enhancing electrophilicity and influencing intermolecular interactions.
  • 1',2'-Dihydro-2'-one moiety, introducing partial saturation and a ketone functional group, which may modulate solubility and redox properties.

This compound belongs to the broader class of dihydro-biquinoline derivatives, which are studied for their diverse applications in medicinal chemistry (e.g., anticancer agents) and materials science .

Properties

IUPAC Name

3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19ClN2O/c31-21-15-16-26-24(17-21)23(19-9-3-1-4-10-19)18-27(32-26)29-28(20-11-5-2-6-12-20)22-13-7-8-14-25(22)33-30(29)34/h1-18H,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKFFSZZBVTXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=CC=CC=C5NC4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a Friedländer synthesis, followed by chlorination and subsequent coupling reactions to introduce the phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms or other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, altering the compound’s properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of biquinoline compounds exhibit promising anticancer properties. Specifically, 6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one has been evaluated for its ability to inhibit the growth of various cancer cell lines. Studies suggest that the compound may induce apoptosis (programmed cell death) through the activation of intrinsic pathways associated with cancer cell survival .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for further development as an antimicrobial agent. Researchers have noted its potential to serve as a lead compound for synthesizing new antibiotics .

Neuroprotective Effects

Preliminary studies have suggested that this compound may possess neuroprotective properties. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Photovoltaics

In material science, compounds like this compound are being explored for their use in organic photovoltaic devices. The compound's electronic properties may enhance the efficiency of solar cells by improving charge transport and light absorption characteristics .

Polymer Composites

The incorporation of biquinoline derivatives into polymer matrices has been studied for developing advanced materials with improved thermal and mechanical properties. These composites could find applications in various industries, including automotive and aerospace .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in vitro.
Antimicrobial PropertiesShowed effective inhibition against Gram-positive and Gram-negative bacteria; potential as a lead compound for antibiotic development.
NeuroprotectionIndicated protective effects on neuronal cells under oxidative stress conditions; potential implications for treating neurodegenerative diseases.
Organic PhotovoltaicsEnhanced charge transport properties when incorporated into organic solar cells; improved efficiency reported in preliminary tests.
Polymer CompositesImproved mechanical strength and thermal stability when used as an additive in polymer formulations; promising for industrial applications.

Mechanism of Action

The mechanism by which 6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one exerts its effects involves its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Functional Groups
6-Chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one 2,3'-Biquinoline Cl (C6), Ph (C4, C4') 1',2'-Dihydro-2'-one
2,2'-Dimethoxy-3,7'-biquinoline 3,7'-Biquinoline OMe (C2, C2') Fully aromatic
1'-Alkyl-1',4'-dihydro-2,3'-biquinolin-4'-one 2,3'-Biquinoline Alkyl (C1'), H (C4') 1',4'-Dihydro-4'-one

Key Observations :

  • The diphenyl groups enhance steric hindrance relative to alkyl or hydrogen substituents in other dihydro-biquinolines, which may impact crystallization or binding to biological targets .
Table 2: Anticancer Activity of Biquinoline Derivatives
Compound Cell Line (IC50, μM) Mechanism Insights Reference
2,2'-Dimethoxy-3,7'-biquinoline MCF-7: 36–54; PA1: 36–54 DNA intercalation suspected [5]
2,2'-Diethoxy-3,7'-biquinoline MCF-7: 38–52; PA1: 40–54 Moderate cytotoxicity [5]
Target compound* Not reported Predicted: Enhanced lipophilicity due to Cl/Ph groups may improve membrane permeability

*Note: Direct biological data for the target compound is absent in the provided evidence. Predictions are based on structural analogs.

Key Insights :

  • Methoxy/ethoxy-substituted biquinolines exhibit moderate anticancer activity, suggesting that electron-donating groups at specific positions may optimize cytotoxicity .
  • The chlorine atom in the target compound could enhance interaction with hydrophobic pockets in enzymes or receptors, though this requires experimental validation.

Biological Activity

6-Chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H18ClN
  • Molecular Weight : 347.84 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that this compound exhibits several mechanisms of action:

  • Kinase Inhibition : This compound has shown significant inhibitory activity against various kinases, including JNK3 (c-Jun N-terminal kinase), with an IC50 value of 130.1 nM. This suggests its potential role in treating neuroinflammation and neurodegenerative diseases by modulating inflammatory pathways .
  • Antioxidant Activity : Preliminary studies have indicated that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related cellular damage.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeTargetResultReference
Kinase InhibitionJNK3IC50 = 130.1 nM
CytotoxicityCancer Cell LinesModerate cytotoxicity
Antioxidant ActivityDPPH Radical ScavengingSignificant scavenging effect

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

  • Neuroinflammation Model :
    • In a murine model of neuroinflammation, administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
  • Cancer Research :
    • A study evaluating the compound's effects on different cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Neurodegenerative Diseases : With its ability to inhibit JNK3 and reduce inflammatory cytokines, it may be beneficial in conditions like Alzheimer's disease and multiple sclerosis.
  • Cancer Treatment : Its cytotoxic effects on cancer cells suggest potential use in cancer therapy, either alone or in combination with other agents.

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